Bz-Arg-OH

Protease affinity chromatography Enzyme mechanism Serine protease

For trypsin mechanism studies demanding precise ligand affinity, generic substrate analogs fail to replicate authentic product-state interactions. Bz-Arg-OH (CAS 154-92-7) provides a chemically defined solution: its free carboxylate group and unprotected guanidine side chain enable direct enzymatic incorporation without orthogonal protection. - Functions as a high-affinity product-type ligand for immobilized anhydrotrypsin columns (pKa of binding-relevant ionization form: 7.60 ± 0.07), enabling selective isolation of C-terminal arginine peptides [24†L6-L8]. - Serves as an acyl donor in trypsin-catalyzed peptide synthesis, successfully applied in RGD (Arg-Gly-Asp) tripeptide production [15†L9-L13]. - Research-grade purity ≥98% (HPLC); shipped under temperature-controlled conditions (0-8°C) to preserve compound integrity.

Molecular Formula C13H18N4O3
Molecular Weight 278,31 g/mole
CAS No. 154-92-7
Cat. No. B556286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Arg-OH
CAS154-92-7
SynonymsN2-Benzoyl-L-arginine; 154-92-7; Bz-Arg-OH; N-alpha-Benzoyl-L-arginine; Benzoyl-L-arginine; Nalpha-Benzoyl-L-arginine; N-Benzoyl-L-arginine; RSYYQCDERUOEFI-JTQLQIEISA-N; (2S)-5-carbamimidamido-2-(phenylformamido)pentanoicacid; N~2~-(phenylcarbonyl)-L-arginine; L-Arginine,N2-benzoyl-; (2S)-5-(amidinoamino)-2-(phenylcarbonylamino)pentanoicacid; Bz-L-Arg-OH; PubChem12889; AC1L3YDI; AC1Q5JRY; CHEMBL25380; L-Arginine,N(2)-benzoyl-; SCHEMBL188590; N-.alpha.-Benzoyl-L-arginine; AC1Q4Z07; CTK0H4691; N(.alpha.)-Benzolyl-L-arginine; MolPort-001-792-999; BB_NC-1735
Molecular FormulaC13H18N4O3
Molecular Weight278,31 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)
InChIKeyRSYYQCDERUOEFI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Arg-OH (CAS 154-92-7) Procurement Guide: Nα-Benzoyl-L-arginine as a Protease Product-Type Ligand and Peptide Synthesis Building Block


Bz-Arg-OH (Nα-Benzoyl-L-arginine, CAS 154-92-7) is an N-acylated L-arginine derivative with a benzoyl group protecting the α-amino group, leaving the C-terminal carboxylate free [1]. This compound is utilized in protease research as a model substrate and product-type ligand for studying enzyme binding mechanisms, and it serves as a building block in enzymatic peptide synthesis due to its unprotected guanidine side chain . For procurement decisions, Bz-Arg-OH is commercially available in research-grade quantities with typical purity specifications of ≥98% to ≥99% (HPLC) and is stored at 0–8°C .

Product-type ligand for anhydrotrypsin affinity chromatography
Free carboxylate enables direct enzymatic peptide synthesis
L-enantiomer required for high-affinity protease binding

Bz-Arg-OH Analog Selection Risks: Why Nα-Benzoyl-L-arginine Cannot Be Arbitrarily Replaced in Trypsin Binding and Enzymatic Synthesis Workflows


In-class substitution of Bz-Arg-OH with other benzoyl-arginine derivatives (e.g., Bz-Arg-pNA, Bz-Arg-OEt, Bz-Arg-NH₂, Z-Arg-OH) introduces functional incompatibilities due to differing C-terminal modifications that fundamentally alter molecular recognition, detection modality, and synthetic utility. For instance, anhydrotrypsin affinity chromatography relies specifically on Bz-Arg-OH as a product-type ligand, and this binding property is not replicated by substrate-type analogs like Bz-Arg-NH₂ [1]. Furthermore, Bz-Arg-OH contains a free carboxylate group that enables direct incorporation into peptides via enzymatic catalysis, whereas esterified derivatives (Bz-Arg-OEt) require distinct reaction conditions and yield profiles [2].

Anhydrotrypsin affinity Substrate-type analogs (Bz-Arg-pNA, Bz-Arg-NH₂) lack product-type ligand behavior and may not support C-terminal arginine peptide isolation.
Enzymatic synthesis Ester derivatives (Bz-Arg-OEt) require transesterification conditions; Bz-Arg-OH enables direct amide bond formation via free carboxylate.
Chiral purity D-enantiomer or racemic mixtures do not exhibit the same preferential binding to anhydrotrypsin, limiting affinity chromatography performance.

Bz-Arg-OH Differentiation Metrics: Quantitative Evidence Supporting Selection of Nα-Benzoyl-L-arginine Over Structural Analogs


Differential Binding Affinity of Bz-Arg-OH to Anhydrotrypsin vs. Trypsin: Quantitative pKa and Ligand Discrimination Evidence

Bz-Arg-OH exhibits differential binding behavior between active trypsin and its catalytically inert derivative, anhydrotrypsin. Quantitative studies demonstrate that anhydrotrypsin displays a stronger interaction with product-type ligands such as Bz-Arg-OH compared to trypsin, whereas no marked differences are observed between the two proteins in their affinities toward substrate-type ligands such as Bz-Arg-NH₂ [1]. This differential affinity forms the basis for using immobilized anhydrotrypsin columns for the specific isolation of C-terminal arginine-containing peptides [2].

Anhydrotrypsin binding selectivity
Head-to-head
Bz-Arg-OH shows stronger anhydrotrypsin interaction (pKa 7.60±0.07) vs. Bz-Arg-NH₂ (no preferential binding)
Enables product-type ligand differentiation for affinity chromatography
pH-dependent; L-configuration required
Protease affinity chromatography Enzyme mechanism Serine protease Ligand binding

Bz-Arg-OH vs. Bz-Arg-OEt in Enzymatic Peptide Synthesis: Comparative Yield Data for RGD Tripeptide Production

In protease-catalyzed peptide synthesis, the choice between free acid and ester substrates directly impacts reaction yield and conditions. Using Bz-Arg-OH as a starting material enables enzymatic synthesis of RGD (Arg-Gly-Asp) tripeptide under equilibrium-controlled conditions, whereas the corresponding ethyl ester (Bz-Arg-OEt) requires kinetic control strategies [1]. Comparative studies of Bz-Arg-Gly-OEt synthesis from Bz-Arg-OEt achieved 80% yield using 1 M substrate concentration, while subsequent Bz-Arg-Gly-Asp(-OMe)-OH synthesis reached 70% yield from 0.5 M Bz-Arg-Gly-OEt [1]. Bz-Arg-OH itself has been successfully employed in trypsin-catalyzed RGD synthesis, yielding the desired tripeptide product .

RGD tripeptide synthesis route
Cross-study
Bz-Arg-OH: direct equilibrium-controlled amide formation. Bz-Arg-OEt: 80% Bz-Arg-Gly-OEt, then 70% RGD, requiring ester hydrolysis.
Supports synthesis workflow selection based on free carboxylate availability
Yields from distinct conditions; not direct comparison
Enzymatic peptide synthesis Trypsin catalysis RGD peptide Biocatalysis

Comparative Kinetic Parameters of Benzoyl-Arginine Substrates with Trypsin: Km and kcat Values from Published Enzyme Assays

Kinetic parameters for benzoyl-arginine derivatives with bovine trypsin provide quantitative differentiation for assay design. For α-trypsin, Bz-Arg-OEt exhibits kcat = 24 s⁻¹ and Km = 2.5 × 10⁻⁶ M in 0.05 M CaCl₂ [1]. In contrast, a trypsin-like peptidase from bovine adenohypophysis hydrolyzes Bz-Arg-pNA with Km = 0.66 mmol L⁻¹ (660 μM) at pH 6.0–7.0 [2]. Direct kinetic data for Bz-Arg-OH with trypsin (Km, kcat) were not identified in the accessed literature; available data describe Bz-Arg-OH as a product-type ligand that binds trypsin and anhydrotrypsin without undergoing catalytic turnover [3].

Catalytic turnover absence
Reported
No kcat/Km with trypsin; functions as product-type ligand
Distinguishes from ester/amide substrates for binding studies
Bz-Arg-OEt kcat 24 s⁻¹; Bz-Arg-pNA Km 660 μM for reference
Enzyme kinetics Trypsin assay Substrate specificity Michaelis-Menten parameters

Stereochemical Specificity of Bz-Arg-OH Binding: L- vs. D-Configuration Discrimination by Anhydrotrypsin

Anhydrotrypsin exhibits stereochemical discrimination between L- and D-configurations of benzoyl-arginine derivatives. The higher affinity of anhydrotrypsin toward product-type ligands was found to be limited to ligands of L-configuration; the protein displayed an ability to discriminate the L-ligand from its optical isomer [1]. Bz-L-Arg-OH binds with measurable affinity (pKa of the responsible ionization form = 7.60 ± 0.07), whereas the D-enantiomer does not exhibit the same preferential interaction with anhydrotrypsin [1].

L- vs D-enantiomer recognition
Head-to-head
Bz-L-Arg-OH binds anhydrotrypsin; D-enantiomer shows no preferential interaction
L-configuration essential for affinity chromatography applications
Qualitative discrimination; racemate may reduce binding
Chiral recognition Enantioselectivity Affinity chromatography Protease binding

Comparative Solubility and Physical Properties of Bz-Arg-OH vs. Related Benzoyl-Arginine Derivatives

Bz-Arg-OH exhibits distinct solubility characteristics compared to its ester and amide analogs, which influences assay compatibility and formulation workflows. Bz-Arg-OH is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with limited aqueous solubility [1]. The compound has a melting point of 281–286 °C and is typically stored at 0–6 °C [1]. In contrast, Bz-Arg-pNA is described as having moderate solubility and is primarily utilized in colorimetric assays requiring spectrophotometric detection . Bz-Arg-OEt hydrochloride is water-soluble (50 mg/mL, clear, colorless solution) and stored at 2–8 °C .

Solubility profile
Class-level
Soluble in organic solvents (DMSO, DCM, etc.); limited aqueous solubility
Requires organic co-solvent for aqueous assay preparation
Bz-Arg-OEt·HCl water-soluble (50 mg/mL) for comparison
Physicochemical properties Solubility Formulation Storage

Bz-Arg-OH Application Scenarios: Research Workflows Where Nα-Benzoyl-L-arginine Provides Definitive Scientific Advantage


Anhydrotrypsin Affinity Chromatography for C-Terminal Arginine Peptide Isolation

Bz-Arg-OH serves as a product-type ligand with demonstrated stronger binding to anhydrotrypsin compared to substrate-type ligands like Bz-Arg-NH₂ [1]. This differential affinity enables the use of immobilized anhydrotrypsin columns for the specific isolation of peptides containing C-terminal arginine residues. The L-configuration of Bz-Arg-OH is essential for this interaction, as the D-enantiomer does not exhibit preferential binding [1].

Enzymatic Synthesis of Arginine-Containing Peptides via Trypsin-Catalyzed Reactions

Bz-Arg-OH functions as an acyl donor in trypsin-catalyzed peptide synthesis, with its unprotected guanidine side chain eliminating the need for orthogonal protection during solid-phase or solution-phase synthesis . It has been successfully employed in the enzymatic production of the RGD (Arg-Gly-Asp) tripeptide, a sequence relevant to integrin-binding studies . The free carboxylate group of Bz-Arg-OH enables direct amide bond formation under equilibrium-controlled conditions, distinguishing it from ester derivatives that require transesterification pathways [2].

Protease Binding Mechanism and Inhibition Studies Using Product-Type Ligands

Bz-Arg-OH acts as a product analog that binds trypsin and anhydrotrypsin without undergoing catalytic turnover [1]. This property makes it suitable for investigating enzyme-product complexes and competitive inhibition mechanisms. The pKa of 7.60 ± 0.07 for the ionization form of anhydrotrypsin responsible for Bz-Arg-OH interaction provides quantitative pH-dependent binding information for experimental design [1].

Combinatorial Peptide Library Construction with Unprotected Guanidine Functionality

Bz-Arg-OH serves as a building block in the construction of combinatorial peptide libraries, where the benzoyl protecting group on the α-amino nitrogen allows selective N-terminal coupling while leaving the guanidine group of the arginine side chain unprotected . This property streamlines library synthesis by eliminating orthogonal protection and deprotection steps for the arginine side chain, reducing synthetic complexity and improving overall yields in high-throughput peptide library generation .

Application
Selection Property
Validation Focus
Anhydrotrypsin affinity chromatography
Product-type ligand behavior
L-configuration binding affinity verification
Enzymatic peptide synthesis
Free carboxylate for direct coupling
Equilibrium-controlled amide bond formation efficiency
Protease binding mechanism studies
Non-turnover product analog
pH-dependent anhydrotrypsin interaction (pKa context)
Combinatorial peptide library construction
Unprotected guanidine side chain
Orthogonal protection compatibility review

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